molecular formula C4H5N3O2 B1319910 2-(1H-1,2,3-triazol-1-yl)acetic acid CAS No. 4314-22-1

2-(1H-1,2,3-triazol-1-yl)acetic acid

Cat. No.: B1319910
CAS No.: 4314-22-1
M. Wt: 127.1 g/mol
InChI Key: YUHHBTFHHCASIC-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)acetic acid is an organic compound that features a triazole ring attached to an acetic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other chemical applications .

Mechanism of Action

Target of Action

The compound 2-(1H-1,2,3-triazol-1-yl)acetic acid, also known as 1H-1,2,3-Triazole-1-acetic acid, is a structural fragment that makes it attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1H-1,2,3-Triazole-1-acetic acid interacts with its targets by forming hydrogen bonds . This interaction results in changes at the molecular level, affecting the function of the targets. The basic nitrogen atoms of the 1,2,3-triazole coordinate preferentially with the cationic palladium center to form an activated species .

Biochemical Pathways

The 1H-1,2,3-Triazole-1-acetic acid affects various biochemical pathways. It has been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . It has also been used in the synthesis of antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which may influence its absorption and distribution in the body. Its resistance to metabolic degradation suggests that it may have a longer half-life in the body, potentially leading to a higher bioavailability.

Result of Action

The action of 1H-1,2,3-Triazole-1-acetic acid at the molecular and cellular level results in various effects. It has been used in the synthesis of compounds exhibiting antifungal , antimicrobial , antiviral , and anticancer activities . It has also been used in the synthesis of inhibitors of the HIV-1 capsid for the design of antiviral drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its high solubility in water suggests that it may be more effective in aqueous environments. Its resistance to metabolic degradation suggests that it may remain stable and effective even in environments with high metabolic activity.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3-Triazol-1-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of compounds with antifungal, antimicrobial, antiviral, and anticancer activities . The triazole ring in this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used to synthesize inhibitors of the HIV-1 capsid, which are essential for designing antiviral drugs . The compound’s ability to form hydrogen bonds and resist metabolic degradation enhances its interaction with biological targets, making it a versatile tool in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, indicating its potential in combating bacterial infections . Additionally, its impact on sphingosine-1-phosphate receptors suggests a role in regulating immune responses and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been identified as an inhibitor of stearoyl-coenzyme delta-9, which is involved in fatty acid metabolism . The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biological activity. Additionally, changes in gene expression induced by this compound can lead to altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes must be carefully monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and antiviral activities . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biological activity. The compound’s role in inhibiting stearoyl-coenzyme delta-9 highlights its impact on fatty acid metabolism . Additionally, its interaction with sphingosine-1-phosphate receptors suggests involvement in lipid signaling pathways, which are crucial for cellular communication and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biological effects . For example, its localization in the endoplasmic reticulum or mitochondria may influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-(1H-1,2,3-triazol-1-yl)acetic acid involves the 1,3-dipolar cycloaddition reaction of azides with terminal acetylenes.

Industrial Production Methods: Industrial production of this compound often employs continuous flow methods to enhance efficiency and scalability. These methods are designed to be environmentally benign and atom-economical, reducing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,2,3-triazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit enhanced biological activity and other desirable properties .

Comparison with Similar Compounds

Uniqueness: 2-(1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific triazole ring arrangement, which provides distinct chemical and biological properties. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it a valuable compound in drug design and other applications .

Properties

IUPAC Name

2-(triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)3-7-2-1-5-6-7/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHHBTFHHCASIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597433
Record name (1H-[1,2,3]Triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-22-1
Record name 1H-1,2,3-Triazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4314-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-[1,2,3]Triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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